2-Amino-5-bromo-N,N-diethylbenzamide
Overview
Description
2-Amino-5-bromo-N,N-diethylbenzamide is a chemical compound with the molecular formula C11H15BrN2O and a molecular weight of 271.15 .
Synthesis Analysis
The synthesis of this compound can be achieved from 5-Bromoisatoic anhydride and Diethylamine .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a bromine atom at the 5th position and an amino group at the 2nd position. The benzamide nitrogen is substituted with two ethyl groups .Physical and Chemical Properties Analysis
This compound is predicted to have a boiling point of 397.4±32.0 °C and a density of 1.381±0.06 g/cm3 . Its pKa is predicted to be 1.21±0.10 .Scientific Research Applications
Gene-Directed Enzyme Prodrug Therapy (GDEPT) :
- Nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide were evaluated for GDEPT. These compounds, including variations like 2-Amino-5-bromo-N,N-diethylbenzamide, showed potential as superior prodrugs due to their potency and ability to induce a bystander effect (Friedlos, Denny, Palmer, & Springer, 1997).
Inhibition of Photosynthetic Electron Transport :
- Compounds like 5-Bromo-2-hydroxy-N-phenylbenzamides, related to this compound, inhibited photosynthetic electron transport, with the efficiency depending on compound lipophilicity and the electronic properties of the substituent (Kráľová, Šeršen, Pesko, Waisser, & Kubicová, 2013).
Synthesis of Pesticides :
- This compound was used as a key intermediate in the synthesis of Chloranthraniliprole, a pesticide. Its synthesis involved multiple steps, demonstrating the compound's role in complex chemical syntheses (Zheng Jian-hong, 2012).
Chemical Properties in Organic Synthesis :
- The compound has been used in palladium-catalysed direct arylation of heteroarenes by bromobenzamides, illustrating its utility in organic synthesis and chemical modifications (Lujun Chen, Bruneau, Dixneuf, & Doucet, 2013).
Photosensitizer for Photodynamic Therapy :
- Derivatives of this compound were used in synthesizing new zinc phthalocyanines with potential applications in photodynamic therapy for cancer treatment, showcasing its relevance in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Polycarbo-Substituted Indoles :
- It has been employed as a synthon for designing and synthesizing nitrogen-containing heterocyclic compounds and their annulated derivatives, crucial in pharmaceutical and chemical industries (Mmonwa & Mphahlele, 2016).
Intramolecular and Intermolecular Hydrogen Bonding Studies :
- The compound was studied for its hydrogen bonding properties, shedding light on its chemical behavior and interactions, which is valuable for understanding its properties in various applications (Majewska, Pająk, Rospenk, & Filarowski, 2009).
Properties
IUPAC Name |
2-amino-5-bromo-N,N-diethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRQPOBAUKPRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289256 | |
Record name | 2-Amino-5-bromo-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263376-84-6 | |
Record name | 2-Amino-5-bromo-N,N-diethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263376-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromo-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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